Hexyl (diethylamino)oxoacetate Hexyl (diethylamino)oxoacetate
Brand Name: Vulcanchem
CAS No.: 60254-65-1
VCID: VC3915646
InChI: InChI=1S/C12H23NO3/c1-4-7-8-9-10-16-12(15)11(14)13(5-2)6-3/h4-10H2,1-3H3
SMILES: CCCCCCOC(=O)C(=O)N(CC)CC
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

Hexyl (diethylamino)oxoacetate

CAS No.: 60254-65-1

Cat. No.: VC3915646

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Hexyl (diethylamino)oxoacetate - 60254-65-1

Specification

CAS No. 60254-65-1
Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name hexyl 2-(diethylamino)-2-oxoacetate
Standard InChI InChI=1S/C12H23NO3/c1-4-7-8-9-10-16-12(15)11(14)13(5-2)6-3/h4-10H2,1-3H3
Standard InChI Key MHDYJJCYEVKSPT-UHFFFAOYSA-N
SMILES CCCCCCOC(=O)C(=O)N(CC)CC
Canonical SMILES CCCCCCOC(=O)C(=O)N(CC)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Hexyl (diethylamino)oxoacetate is defined by the IUPAC name hexyl 2-(diethylamino)-2-oxoacetate. Its structure comprises a hexyl ester group linked to a diethylamino-substituted oxoacetate moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number60254-65-1
Molecular FormulaC₁₂H₂₃NO₃
SMILESCCCCCCOC(=O)C(=O)N(CC)CC
InChIKeyMHDYJJCYEVKSPT-UHFFFAOYSA-N
XLogP3-AA (Lipophilicity)3.1

Synthesis and Manufacturing

The compound is synthesized via acylation reactions. A representative method involves:

  • Reactants: 3-hydroxy-N,N-diethylaniline, monohexyl phthalate, zinc chloride, and phosphorus oxychloride in dimethyl sulfoxide .

  • Conditions: 20–50°C for 5 hours, followed by solvent removal and crystallization in methanol .

  • Yield: 95% purity after recrystallization .

This process minimizes impurities, as evidenced by liquid chromatography confirming 99.92% purity .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Boiling Point293.4°C at 760 mmHg
Density1.0458 g/cm³ (estimate)
Refractive Index1.4400 (estimate)
Water SolubilityLow (hydrophobic)
Rotatable Bond Count9

The compound’s hydrophobicity (XLogP3-AA = 3.1) facilitates its incorporation into lipid-based formulations .

Spectroscopic Data

  • UV-Vis Absorption: Exhibits peak absorption in the UV-B range (290–320 nm), contributing to its role as a photostabilizer .

  • Mass Spectrometry: Predicted collision cross-sections range from 155.0 Ų ([M-H]⁻) to 163.9 Ų ([M+Na]⁺) .

Applications in Photoprotection

Mechanism of Action

Hexyl (diethylamino)oxoacetate acts as a UV filter by absorbing harmful UV-B radiation, preventing erythema and DNA damage . Its photostability is enhanced when combined with hindered amine light stabilizers (HALS), which scavenge free radicals generated by UV exposure .

Formulation in Sunscreens

  • Concentration: Up to 10% in cosmetic products, as authorized by the EU .

  • Synergistic Agents: Often paired with octyl methoxycinnamate for broad-spectrum UV protection .

ParameterValueSource
Oral LD₅₀ (Mice)18,700 mg/kg
Dermal Absorption0.04–0.12% in rat/porcine skin
Ocular IrritationNot classified

Chronic Exposure and Carcinogenicity

  • Mutagenicity: Negative in Ames tests .

  • Developmental Toxicity: NOAEL (No Observed Adverse Effect Level) = 200 mg/kg/day in rats .

Pharmacokinetics and Human Biomonitoring

Metabolism

  • Primary Metabolites: Identified via UPLC-MS/MS as hydroxylated and glucuronidated derivatives .

  • Excretion: 36% of human urine samples contained metabolites at concentrations ≤1.2 µg/L .

Anti-Inflammatory Activity

In murine models, topical application reduced UV-induced edema by 58%, suggesting ancillary anti-inflammatory benefits .

Environmental Impact and Degradation

Chlorination Byproducts

In swimming pools, chlorination generates 2-chloro-DHHB and 4-chloro-DHHB, with half-lives of 12–24 hours .

Photodegradation

Under UV/H₂O₂ treatment, degradation follows pseudo-first-order kinetics (k = 0.18 h⁻¹), producing non-toxic carboxylic acids .

Analytical Methods for Detection

Chromatographic Techniques

MethodConditionsSource
UPLC-MS/MSEthyl acetate extraction, LLOQ = 0.1 µg/L
NP-TLCSilica gel, toluene:acetone (7:3)

Spectroscopic Identification

  • FT-IR: Peaks at 1,740 cm⁻¹ (ester C=O) and 1,650 cm⁻¹ (amide I) .

  • ¹H NMR: δ 4.15 (t, 2H, OCH₂), δ 3.45 (q, 4H, NCH₂) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator